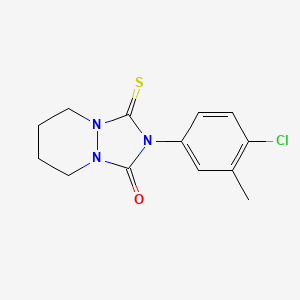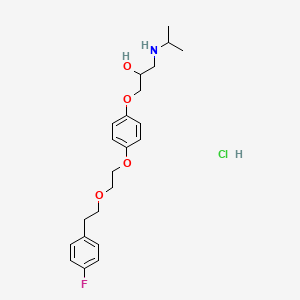
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fluorophenyl group, ethoxy linkages, and an isopropylamino group, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorophenyl Ethoxy Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)fluorobenzene.
Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to form 4-(2-(2-hydroxyethoxy)ethoxy)fluorobenzene.
Phenoxy Substitution: The resulting compound undergoes a nucleophilic substitution reaction with 1-chloro-3-isopropylamino-2-propanol to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phenoxy or ethoxy groups, potentially leading to the cleavage of these linkages.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Cleavage products of phenoxy or ethoxy groups.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of pharmaceuticals targeting specific receptors or enzymes.
Biology: Studied for its effects on cellular pathways and mechanisms.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the ethoxy and isopropylamino groups contribute to the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propanol, 1-(4-(2-(2-(4-chlorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- 2-Propanol, 1-(4-(2-(2-(4-bromophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
Uniqueness
The presence of the fluorophenyl group distinguishes this compound from its analogs, providing unique binding properties and biological activity. The ethoxy linkages also contribute to its solubility and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
81227-88-5 |
|---|---|
Fórmula molecular |
C22H31ClFNO4 |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18;/h3-10,17,20,24-25H,11-16H2,1-2H3;1H |
Clave InChI |
DHRMVIWYFWYTCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



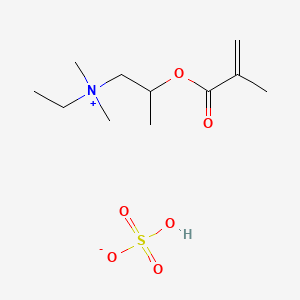
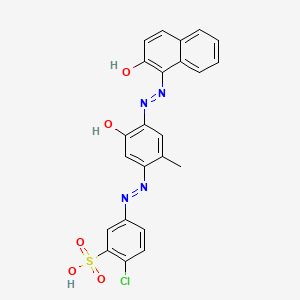
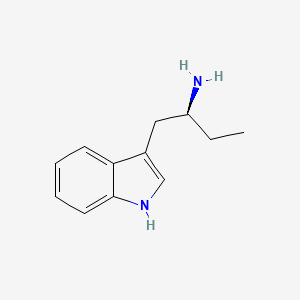
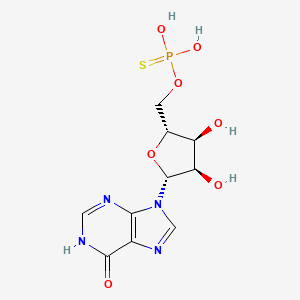
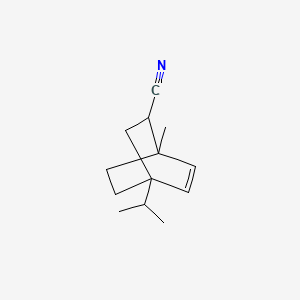

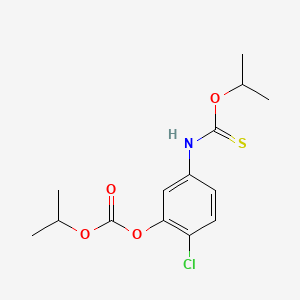


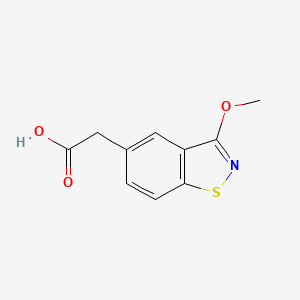
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

